molecular formula C20H22N2O4S B4237691 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B4237691
M. Wt: 386.5 g/mol
InChI Key: CCGLLKFSOINILC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives often involves multi-step reactions, including amidation processes. A related compound, synthesized from 4-(diethylamino)benzaldehyde and p-toluidine, achieved yields of 75-84% through a three-step process, highlighting the efficiency and feasibility of synthesizing complex sulfonamides with high yield (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is crucial for their biological activity, with specific substituents and moieties influencing their interaction with biological targets. X-ray crystallographic studies provide insight into the binding mechanisms of N-substituted benzenesulfonamides, revealing the importance of the sulfonamide group in enzyme inhibition (Di Fiore et al., 2011).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including nucleophilic substitution and condensation, which can modify their biological activity. The synthesis of heterocyclic benzenesulfonamides incorporating quinazolin-4-one tails illustrates the reactivity of these compounds, leading to potent enzyme inhibitors (Bozdağ et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility and crystallinity, influence their pharmacokinetic profiles. Crystallographic studies of N-(3-methoxybenzoyl)benzenesulfonamide revealed specific hydrogen bonds and π interactions, indicating the potential for diverse intermolecular interactions in the solid state (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including their reactivity and stability, are essential for their biological functions. Studies on N-(quinolin-8-yl)benzenesulfonamides showed suppression of the NF-kappaB pathway, highlighting the role of chemical structure in modulating biological pathways (Xie et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, many sulfonamides are associated with allergic reactions in some individuals .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. This could include investigating its potential as a pharmaceutical compound, given the known biological activity of sulfonamides .

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-8-9-16-13-17(20(23)21-19(16)12-15)14-22(10-11-26-2)27(24,25)18-6-4-3-5-7-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGLLKFSOINILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CCOC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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